Cas no 2137992-85-7 (1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine)

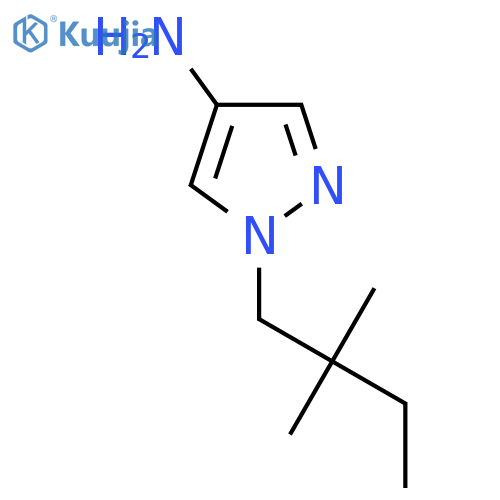

2137992-85-7 structure

商品名:1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine

- 2137992-85-7

- EN300-1112884

-

- インチ: 1S/C9H17N3/c1-4-9(2,3)7-12-6-8(10)5-11-12/h5-6H,4,7,10H2,1-3H3

- InChIKey: CHNOJUUZRSTNKU-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(C=N1)N)CC(C)(C)CC

計算された属性

- せいみつぶんしりょう: 167.142247555g/mol

- どういたいしつりょう: 167.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1112884-0.25g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1112884-1g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1112884-10g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1112884-0.5g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1112884-0.1g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1112884-5.0g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 5g |

$3770.0 | 2023-06-09 | ||

| Enamine | EN300-1112884-1.0g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 1g |

$1299.0 | 2023-06-09 | ||

| Enamine | EN300-1112884-0.05g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1112884-10.0g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 10g |

$5590.0 | 2023-06-09 | ||

| Enamine | EN300-1112884-2.5g |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine |

2137992-85-7 | 95% | 2.5g |

$1650.0 | 2023-10-27 |

1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2137992-85-7 (1-(2,2-dimethylbutyl)-1H-pyrazol-4-amine) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量